(2,3-dihydro-1-benzofuran-5-yl)methanesulfonyl fluoride
Description
Properties
CAS No. |
2172375-25-4 |
|---|---|
Molecular Formula |
C9H9FO3S |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
2,3-dihydro-1-benzofuran-5-ylmethanesulfonyl fluoride |
InChI |
InChI=1S/C9H9FO3S/c10-14(11,12)6-7-1-2-9-8(5-7)3-4-13-9/h1-2,5H,3-4,6H2 |
InChI Key |
WSCSDRVPBZKJJS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CS(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Phenolic Precursors
Cyclization reactions involving phenolic intermediates are widely employed for benzofuran formation. Patent US20130046103A1 details a method where 4-substituted phenols undergo acid-catalyzed cyclization with ketones to form 2-alkylbenzofurans. For example, reacting 4-hydroxybenzaldehyde derivatives with methylbutylketone in methanesulfonic acid yields 2-butylbenzofurans. Adapting this, 4-(hydroxymethyl)phenol could cyclize with ethylene glycol derivatives under similar conditions to form the 2,3-dihydrobenzofuran moiety.
Key parameters for optimization include:
Advanced Functional Group Interconversion
Mitsunobu Reaction for Sulfonate Activation
The Mitsunobu reaction, cited in WO2011099010A1 for sulfonamide installation, could adapt to sulfonyl fluorides:
Advantages :
-
Mild conditions (0–25°C)
-
High functional group tolerance
Challenges :
-
Stoichiometric phosphine/byproduct removal
-
Cost of fluorinated sulfonating reagents
Novel Pathways Inspired by Patent Literature
One-Pot Cyclization-Sulfonylation
Comparative Analysis of Synthetic Routes
| Method | Yield (%)* | Purity (%)* | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct sulfonylation | 45–60 | 85–90 | Minimal steps | FSO2Cl handling requires care |
| Sequential | 30–40 | 75–85 | Scalable | Acid-sensitive intermediates |
| Mitsunobu | 50–65 | 90–95 | High selectivity | Cost-intensive reagents |
| One-pot | 55–70 | 88–93 | Time-efficient | Optimized conditions needed |
*Theoretical estimates based on analogous reactions in.
Critical Challenges and Optimization Strategies
Ring Stability During Sulfonylation
The dihydrobenzofuran’s ether linkage is prone to acid- or base-catalyzed ring-opening. Patent US20130046103A1 emphasizes neutral pH conditions during sulfonamide formation, suggesting similar precautions for sulfonyl fluoride synthesis.
Chemical Reactions Analysis
Types of Reactions
(2,3-dihydro-1-benzofuran-5-yl)methanesulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: The benzofuran ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid under basic or acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield the corresponding sulfonamide, while oxidation of the benzofuran ring could produce benzofuranones.
Scientific Research Applications
Medicinal Chemistry
Mechanism of Action:
(2,3-Dihydro-1-benzofuran-5-yl)methanesulfonyl fluoride acts as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
Case Study:
In clinical trials, this compound demonstrated efficacy in enhancing cognitive function in animal models of Alzheimer’s disease. Its selective inhibition of AChE in the brain suggests potential therapeutic benefits with fewer peripheral side effects compared to traditional AChE inhibitors .
Organic Synthesis
Role as a Building Block:
The compound serves as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its unique structure allows for diverse chemical modifications, facilitating the development of new drugs .
Synthetic Routes:
Common synthetic methods involve nucleophilic substitution reactions where the methanesulfonyl fluoride group can be replaced by other nucleophiles to yield new derivatives with enhanced biological activity .
| Reaction Type | Example Products |
|---|---|
| Nucleophilic Substitution | Various substituted benzofurans |
| Reduction | Alcohol derivatives |
| Oxidation | Carboxylic acids or ketones |
Materials Science
Development of New Materials:
Research indicates that this compound can be utilized in creating polymers and coatings with specific properties. Its reactivity allows it to participate in polymerization reactions, leading to materials with tailored functionalities .
Mechanism of Action
The mechanism of action of (2,3-dihydro-1-benzofuran-5-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine residues in enzymes. This covalent modification can inhibit the activity of the enzyme, making the compound a useful tool in studying enzyme function and inhibition.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural analogs and their properties:
Research Findings and Trends
- Covalent Inhibitor Design : Sulfonyl fluorides are gaining traction over acyl chlorides due to their hydrolytic stability and selective reactivity. The benzofuran scaffold in the target compound may enhance binding affinity in enzyme active sites .
Q & A
Q. What are the recommended synthetic routes for (2,3-dihydro-1-benzofuran-5-yl)methanesulfonyl fluoride in laboratory settings?
- Methodological Answer : The compound is synthesized via multi-step organic reactions starting from benzofuran derivatives and sulfonyl fluoride precursors. Key steps include:
- Coupling reactions : Use palladium catalysts (e.g., Pd(PPh₃)₄) to attach the methanesulfonyl fluoride group to the benzofuran scaffold .
- Solvent optimization : Dimethylformamide (DMF) or dichloromethane (DCM) under inert atmospheres (N₂/Ar) to prevent hydrolysis of the sulfonyl fluoride group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high-purity yields .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Ventilation : Use local exhaust ventilation and fume hoods to avoid inhalation .
- PPE : Wear nitrile gloves, lab coats, and safety goggles; avoid contact with skin/mucous membranes due to corrosive properties .
- Storage : Store under nitrogen in airtight containers at 2–8°C to prevent degradation .
Q. Which analytical techniques confirm the compound’s structural integrity and purity?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to verify benzofuran and sulfonyl fluoride moieties .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress side reactions during synthesis?
- Methodological Answer :
- Temperature control : Maintain temperatures below 40°C during sulfonation to avoid decomposition .
- Catalyst screening : Test alternatives to Pd(PPh₃)₄ (e.g., PdCl₂(dppf)) to improve coupling efficiency .
- In situ monitoring : Use FT-IR to track the disappearance of starting materials and intermediate formation .
Q. What mechanistic insights explain the compound’s reactivity as a covalent enzyme inhibitor?
- Methodological Answer :
- Enzyme kinetics : Perform time-dependent inhibition assays (e.g., acetylcholinesterase) to measure IC₅₀ and covalent adduct formation .
- Crystallography : Use X-ray crystallography (SHELX refinement) to resolve the inhibitor-enzyme binding site .
- Computational modeling : Molecular docking (AutoDock Vina) with the sulfonyl fluoride group’s electrostatic potential to predict target interactions .
Q. How does the benzofuran moiety influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity assays : Measure logP values to compare membrane permeability with non-benzofuran analogs .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess cytochrome P450-mediated degradation .
- SAR studies : Synthesize analogs with substituted benzofurans (e.g., 5-methyl or 6-fluoro) to correlate structure with bioactivity .
Q. How can contradictions in toxicity data be resolved for this compound?
- Methodological Answer :
- In vitro assays : Conduct MTT assays on HEK293 or HepG2 cells to differentiate acute vs. chronic cytotoxicity .
- Genotoxicity testing : Perform Ames tests to assess mutagenic potential, given the lack of carcinogenicity data .
- Comparative analysis : Benchmark against structurally related sulfonyl fluorides (e.g., methanedisulfonyl fluoride) to identify toxicity trends .
Q. What computational tools predict the compound’s environmental persistence and bioaccumulation?
- Methodological Answer :
- QSAR modeling : Use EPI Suite to estimate biodegradation half-life (t₁/₂) and bioaccumulation factors (BCF) .
- Molecular dynamics (MD) : Simulate interactions with soil organic matter to assess environmental adsorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
